molecular formula C22H22BrNO5S B11407952 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11407952
M. Wt: 492.4 g/mol
InChI Key: YSZYHXPTPPWTTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a lengthy name. Let’s break it down:

    5-bromo: Indicates the presence of a bromine atom at the 5th position on the benzofuran ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with a carbonyl group (dione) attached.

    N-(3-methoxybenzyl): Describes a benzyl group with a methoxy (OCH₃) substituent.

    3-methyl-1-benzofuran-2-carboxamide: Specifies a benzofuran ring with a methyl group (CH₃) and a carboxamide functional group (CONH₂).

This compound likely has interesting properties due to its diverse structural features.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: The benzyl group or thioether could be oxidized to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group (dione) could yield a tetrahydrothiophene derivative.

    Substitution: The bromine atom could participate in substitution reactions.

    Common Reagents: Reagents like sodium borohydride (NaBH₄), hydrogen peroxide (H₂O₂), and Lewis acids (e.g., AlCl₃) may be involved.

    Major Products: These depend on reaction conditions but could include derivatives with modified functional groups.

Scientific Research Applications

Research applications span various fields:

    Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.

    Biology: Studying potential bioactivity, interactions with enzymes, or receptors.

    Medicine: Exploring therapeutic potential (e.g., anticancer, antimicrobial).

    Industry: Developing new materials or catalysts.

Mechanism of Action

Without specific data, we can only speculate. the compound’s structure suggests potential interactions with biological targets (e.g., proteins, enzymes) via hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Remember that further research and experimental data are crucial for a comprehensive understanding of this compound

Properties

Molecular Formula

C22H22BrNO5S

Molecular Weight

492.4 g/mol

IUPAC Name

5-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H22BrNO5S/c1-14-19-11-16(23)6-7-20(19)29-21(14)22(25)24(17-8-9-30(26,27)13-17)12-15-4-3-5-18(10-15)28-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3

InChI Key

YSZYHXPTPPWTTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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